molecular formula C13H16N4O3 B252285 N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252285
M. Wt: 276.29 g/mol
InChI Key: CYUSPGRVRBVPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancer. This molecule has been extensively studied in recent years due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. EGFR is a protein that is often overexpressed in cancer cells, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting EGFR activity, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can inhibit the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR inhibition. This specificity allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without interfering with other cellular processes. However, one limitation of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, researchers are exploring the potential of combining N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the effects of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide on other signaling pathways that are involved in cancer development and progression.

Synthesis Methods

The synthesis of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)ethanamine with 4,6-dichloro-5-nitropyrimidine to form N-[2-(2-chloroethylamino)ethyl]-4,6-dichloro-5-nitropyrimidine. This intermediate is then reacted with 2-amino-4-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide to form N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide.

Scientific Research Applications

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colorectal cancer. In these studies, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C13H16N4O3/c18-8-7-14-5-6-15-13(20)11-16-10-4-2-1-3-9(10)12(19)17-11/h1-4,14,18H,5-8H2,(H,15,20)(H,16,17,19)

InChI Key

CYUSPGRVRBVPQN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.